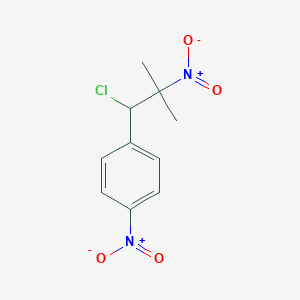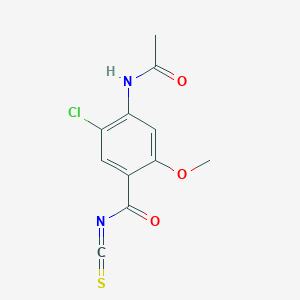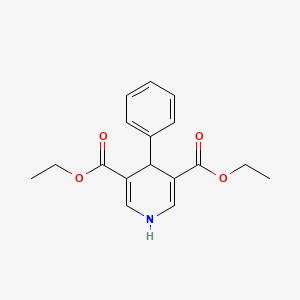
(2-Methylprop-1-ene-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylprop-1-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylprop-1-ene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-ene-1-sulfonyl)benzene typically involves the sulfonation of 2-methylprop-1-ene followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid or oleum, to facilitate the sulfonation process. The subsequent alkylation step may involve the use of aluminum chloride as a catalyst to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylprop-1-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(2-Methylprop-1-ene-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2-Methylprop-1-ene-1-sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar structural features but lacking the sulfonyl group.
Benzene sulfonic acid: Contains a sulfonyl group attached to a benzene ring but lacks the 2-methylprop-1-ene moiety.
Toluene sulfonic acid: Similar to benzene sulfonic acid but with a methyl group on the benzene ring.
Uniqueness
(2-Methylprop-1-ene-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group and the 2-methylprop-1-ene moiety
Propiedades
Número CAS |
54897-35-7 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
2-methylprop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
ZQWVEGQLGDSMEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CS(=O)(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)





![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)

